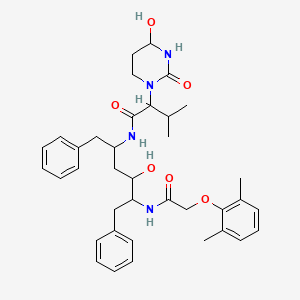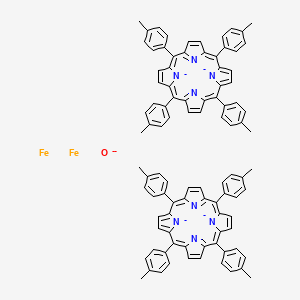
mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron): is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound features an iron center coordinated to four nitrogen atoms in a porphyrin ring, with an oxo bridge connecting two iron centers. The presence of the oxo bridge and the methylphenyl groups enhances its stability and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions.
Metalation: The porphyrin ligand is then reacted with an iron salt, such as iron(III) chloride, in the presence of a base to form the iron-porphyrin complex.
Formation of the Oxo Bridge: The iron-porphyrin complex is treated with an oxidizing agent, such as hydrogen peroxide or molecular oxygen, to form the mu-oxo dimer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iron centers are further oxidized, leading to changes in the oxidation state of the iron.
Reduction: Reduction reactions can also occur, where the iron centers are reduced, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the iron centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include dichloromethane, toluene, and methanol.
Major Products Formed:
Oxidation Products: Higher oxidation state iron complexes.
Reduction Products: Lower oxidation state iron complexes.
Substitution Products: New iron-porphyrin complexes with different ligands.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Material Science: It is used in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine:
Biomimetic Studies: The compound is used to study the mechanisms of biological processes involving heme proteins, such as oxygen transport and electron transfer.
Therapeutics: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry:
Environmental Applications: The compound is used in the development of sensors and catalysts for environmental monitoring and pollution control.
Energy: It is investigated for its potential use in energy conversion and storage devices, such as fuel cells and batteries.
Mechanism of Action
The mechanism by which mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) exerts its effects involves the coordination of the iron centers to various substrates. The oxo bridge facilitates electron transfer between the iron centers, enhancing the compound’s reactivity. The porphyrin ring provides a stable framework that supports the iron centers and allows for the formation of reactive intermediates. Molecular targets include oxygen molecules, organic substrates, and other metal ions, with pathways involving redox reactions and ligand exchange processes.
Comparison with Similar Compounds
Mu-oxo-bis(5,10,15,20-tetrakis(4-methoxyphenyl)porphinato Iron): Similar structure but with methoxy groups instead of methyl groups, leading to different electronic properties.
Mu-oxo-bis(5,10,15,20-tetrakis(4-bromophenyl)porphinato Iron): Contains bromine atoms, which can influence the compound’s reactivity and stability.
Uniqueness: Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is unique due to the presence of the methyl groups, which enhance its solubility and stability. The oxo bridge provides a robust connection between the iron centers, allowing for efficient electron transfer and making it a versatile compound for various applications in catalysis, material science, and medicine.
Properties
Molecular Formula |
C96H72Fe2N8O-6 |
|---|---|
Molecular Weight |
1465.3 g/mol |
IUPAC Name |
iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2 |
InChI Key |
FXSDBYPIYRDPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


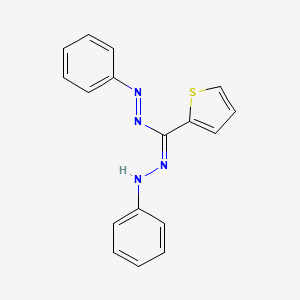
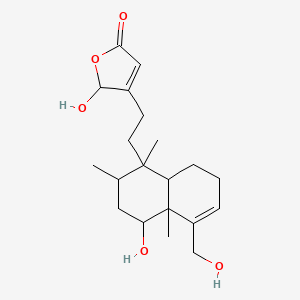

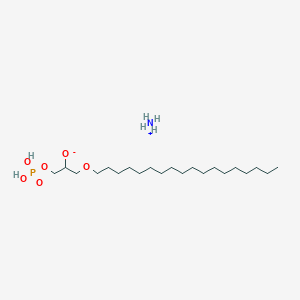
![1-Acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B12324493.png)
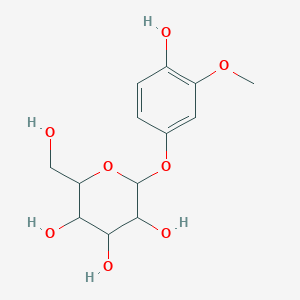
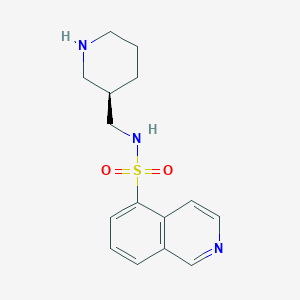
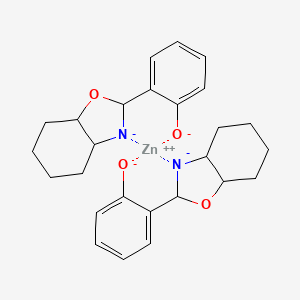

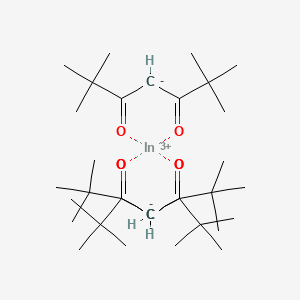
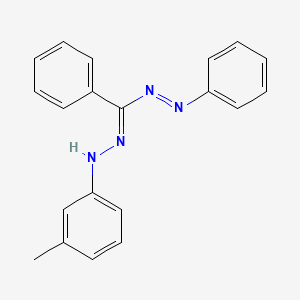

![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
